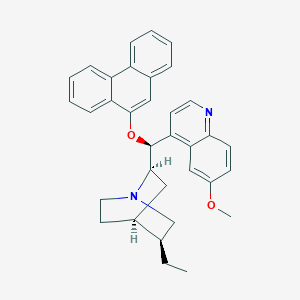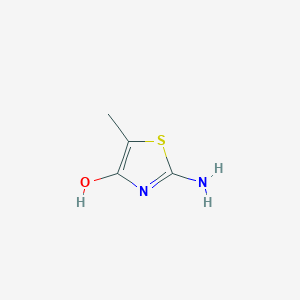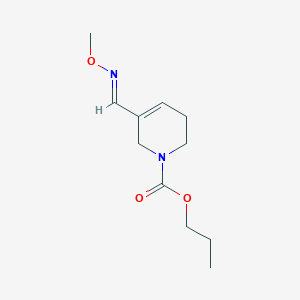
Propyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate, commonly known as propyl DHM, is a chemical compound that has gained significant attention due to its potential applications in the field of scientific research. This compound is a derivative of dihydromyricetin, a natural flavonoid found in the bark of the vine Ampelopsis grossedentata. Propyl DHM has been found to possess a number of interesting properties that make it a promising candidate for use in various research applications.
作用機序
The exact mechanism of action of propyl DHM is not yet fully understood, but it is believed to involve the modulation of various signaling pathways in the brain. Studies have suggested that propyl DHM may act as an antioxidant and anti-inflammatory agent, which could help to protect neurons from damage and improve cognitive function.
生化学的および生理学的効果
In addition to its neuroprotective effects, propyl DHM has also been found to have a number of other biochemical and physiological effects. Studies have suggested that this compound can improve liver function, reduce inflammation, and lower blood pressure. It has also been found to have anti-cancer properties and may be useful in the treatment of certain types of cancer.
実験室実験の利点と制限
One of the main advantages of using propyl DHM in lab experiments is its low toxicity. This compound has been found to be relatively safe even at high doses, which makes it a good candidate for use in animal studies. However, one limitation of propyl DHM is its low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are a number of potential future directions for research on propyl DHM. One area of interest is the development of new drug formulations that incorporate this compound. Another potential direction is the investigation of propyl DHM's effects on other systems in the body, such as the immune system or the cardiovascular system. Additionally, more research is needed to fully understand the mechanism of action of propyl DHM and to identify its potential therapeutic applications.
合成法
Propyl DHM can be synthesized using a number of different methods, including chemical synthesis and enzymatic synthesis. One commonly used method involves the reaction of dihydromyricetin with propyl bromide in the presence of a base catalyst. This results in the formation of propyl DHM along with the byproduct sodium bromide.
科学的研究の応用
Propyl DHM has been found to possess a number of interesting properties that make it a promising candidate for use in various research applications. One area where this compound has shown promise is in the field of neuroscience. Studies have found that propyl DHM has neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
CAS番号 |
145071-32-5 |
|---|---|
製品名 |
Propyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate |
分子式 |
C11H18N2O3 |
分子量 |
226.27 g/mol |
IUPAC名 |
propyl 5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C11H18N2O3/c1-3-7-16-11(14)13-6-4-5-10(9-13)8-12-15-2/h5,8H,3-4,6-7,9H2,1-2H3/b12-8+ |
InChIキー |
VBWJQIXGJVLLIU-XYOKQWHBSA-N |
異性体SMILES |
CCCOC(=O)N1CCC=C(C1)/C=N/OC |
SMILES |
CCCOC(=O)N1CCC=C(C1)C=NOC |
正規SMILES |
CCCOC(=O)N1CCC=C(C1)C=NOC |
同義語 |
1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-5-((methoxyimino)methyl)-, propyl ester, (E)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



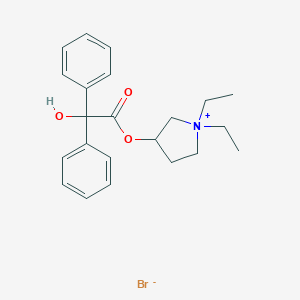
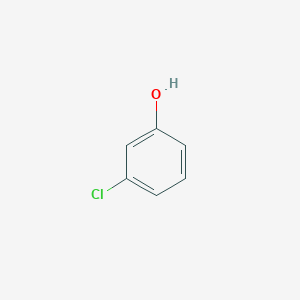
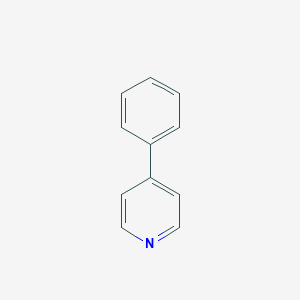
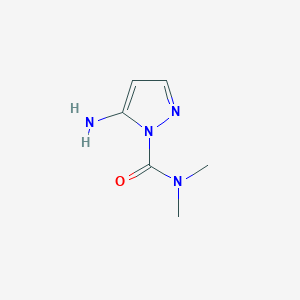
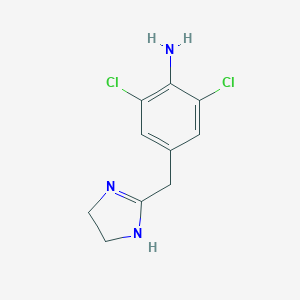
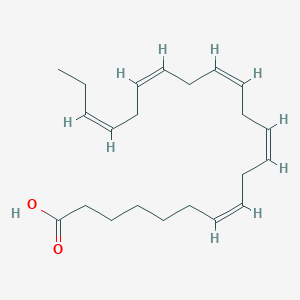
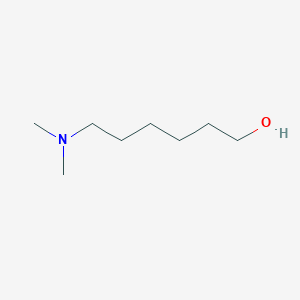
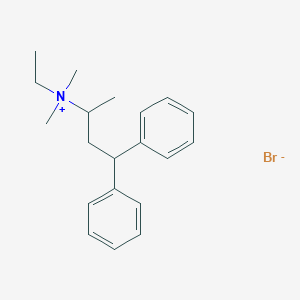
![1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-piperazine](/img/structure/B135624.png)
![2-[4-(4-Phenylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B135630.png)
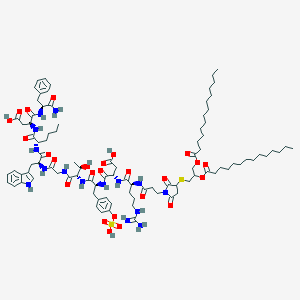
![3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol](/img/structure/B135632.png)
